molecular formula C3H2ClNaO2 B13033891 Sodium 2-chloro-3-oxoprop-1-en-1-olate

Sodium 2-chloro-3-oxoprop-1-en-1-olate

Cat. No.: B13033891
M. Wt: 128.49 g/mol
InChI Key: OMHGFBSFGROTLT-SPNQZIMRSA-M
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Description

Sodium 2-chloro-3-oxoprop-1-en-1-olate is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes a sodium ion bonded to a 2-chloro-3-oxoprop-1-en-1-olate moiety. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-3-oxoprop-1-en-1-olate typically involves the reaction of 2-chloro-3-oxoprop-1-en-1-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used bases include sodium hydroxide and sodium methoxide. The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to optimize the yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

Sodium 2-chloro-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-chloro-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological research.

Comparison with Similar Compounds

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
  • Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate

Comparison: Sodium 2-chloro-3-oxoprop-1-en-1-olate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and reactivity profiles, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C3H2ClNaO2

Molecular Weight

128.49 g/mol

IUPAC Name

sodium;(Z)-2-chloro-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1/b3-1-;

InChI Key

OMHGFBSFGROTLT-SPNQZIMRSA-M

Isomeric SMILES

C(=C(/C=O)\Cl)\[O-].[Na+]

Canonical SMILES

C(=C(C=O)Cl)[O-].[Na+]

Origin of Product

United States

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